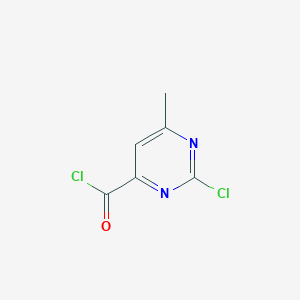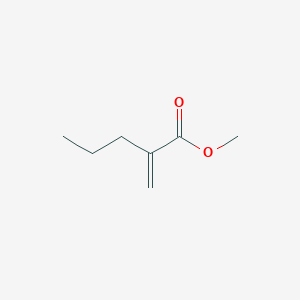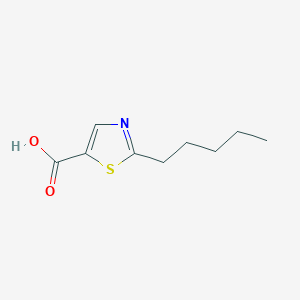
Bis(4-methoxyphenyl) sulfone
Overview
Description
Bis(4-methoxyphenyl) sulfone, also known as 1,1’-sulfonylbis(4-methoxybenzene), is an organic compound with the molecular formula C14H14O4S. It is a sulfone derivative characterized by two methoxyphenyl groups attached to a sulfonyl functional group. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-methoxyphenyl) sulfone can be synthesized through several methods. One common approach involves the oxidation of bis(4-methoxyphenyl) sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding the desired sulfone product.
Another method involves the alcoholysis of polysulfone (PSU) with methanol mediated by sodium hydroxide in 1,3-dimethyl-2-imidazolidinone (DMI) at 80°C. This process results in the depolymerization of PSU to form this compound and 4,4’-(propane-2,2-diyl)diphenol (bisphenol A) in high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using environmentally benign oxidants. The use of catalysts such as tantalum carbide or niobium carbide can enhance the efficiency and selectivity of the oxidation process, allowing for the recovery and reuse of catalysts without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Bis(4-methoxyphenyl) sulfide.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Bis(4-methoxyphenyl) sulfone has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of high-performance polymers such as polysulfones and polyarylene sulfones.
Recycling Technology: This compound is a product of the depolymerization of engineering plastics, contributing to the circular economy by enabling the recycling of high-performance polymers.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl) sulfone involves its interaction with various molecular targets and pathways. In polymer chemistry, the sulfonyl group acts as a cross-linking agent, enhancing the thermal and mechanical properties of the resulting polymers. The methoxy groups on the phenyl rings provide additional stability and reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Bis(4-methoxyphenyl) sulfone can be compared with other similar compounds, such as:
Bis(4-chlorophenyl) sulfone: This compound has chlorine atoms instead of methoxy groups, resulting in different reactivity and properties.
Bis(4-hydroxyphenyl) sulfone: The presence of hydroxyl groups imparts different chemical and physical characteristics, making it suitable for different applications.
Bis(4-methylphenyl) sulfone: The methyl groups provide different steric and electronic effects compared to methoxy groups.
The uniqueness of this compound lies in its combination of methoxy groups and sulfonyl functionality, which imparts specific properties and reactivity that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWTKPQXYLOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285873 | |
| Record name | bis(4-methoxyphenyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-80-9 | |
| Record name | NSC43075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-methoxyphenyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


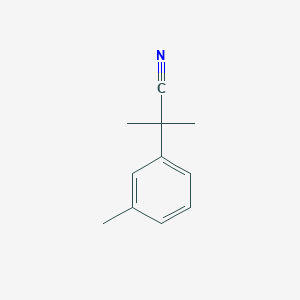
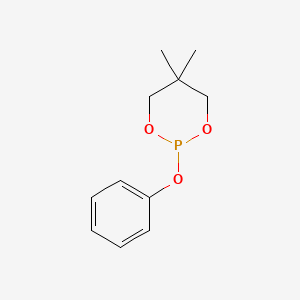

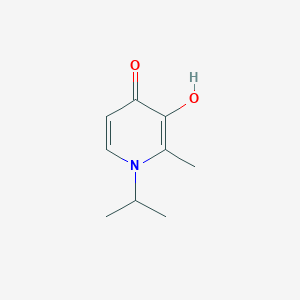
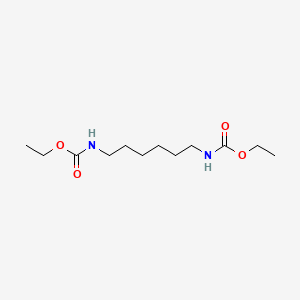
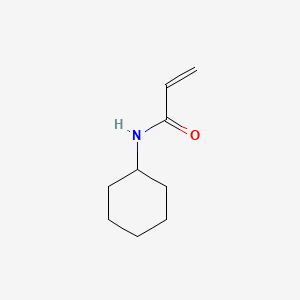
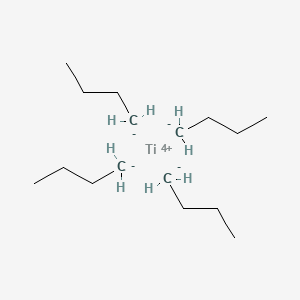
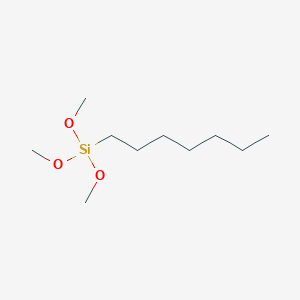
![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)
![(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3051046.png)
